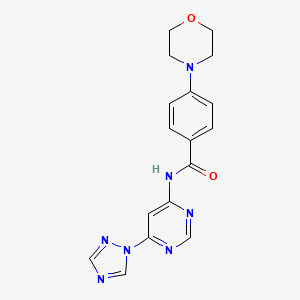

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide

Descripción

N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is a heterocyclic compound combining pyrimidine, 1,2,4-triazole, and morpholine pharmacophores. The pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) is substituted at position 6 with a 1,2,4-triazole moiety and at position 4 with a morpholine-linked benzamide group.

Propiedades

IUPAC Name |

4-morpholin-4-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2/c25-17(13-1-3-14(4-2-13)23-5-7-26-8-6-23)22-15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2,(H,19,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHVTJFUBRSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzamide is reacted with morpholine.

Final Assembly: The final compound is assembled by coupling the morpholine-substituted benzamide with the triazole-pyrimidine intermediate under suitable conditions, often involving a coupling reagent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide may involve optimized reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is investigated for its potential therapeutic applications. It has been explored as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mecanismo De Acción

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings are known to bind to enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, improving its efficacy in biological systems. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

VU6010608: A CNS-Targeted mGlu7 NAM

Structure : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide derivative.

Key Features :

- Retains the benzamide and 1,2,4-triazole moieties but replaces pyrimidine with a trifluoromethoxy-phenyl group.

- Exhibits robust CNS penetration and efficacy in blocking long-term potentiation (LTP) in electrophysiology studies . Therapeutic Application: Metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM) for neurological disorders.

Talarozole (R115866): Anti-Keratinization Agent

Structure : N-[4-[(1RS)-2-Ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]benzothiazol-2-amine.

Key Features :

- Combines benzothiazole and 1,2,4-triazole groups, linked to a branched alkyl chain.

- Inhibits cytochrome P450 26 (CYP26), increasing endogenous retinoic acid levels . Therapeutic Application: Treatment of acne, psoriasis, and keratinization disorders. Divergence from Target Compound: The benzothiazole core and CYP26 inhibition mechanism contrast with the pyrimidine-morpholine-benzamide framework, which may target kinases or epigenetic regulators.

β-(1,2,4-Triazol-1-yl)-L-Alanine: Agrochemical Metabolite

Structure: Triazole-substituted nonproteinogenic amino acid. Key Features:

- Metabolite of the fungicide myclobutanil, with herbicidal and antifungal activity .

- Synthesized via Michael addition of 1,2,4-triazole to dehydroalanine derivatives . Application: Plant protection agents, lacking direct therapeutic relevance.

Structural and Functional Analysis Table

Research Implications and Gaps

- Structural Advantages : The target compound’s pyrimidine-morpholine scaffold may enhance selectivity for kinase targets compared to VU6010608’s phenyl-based design or Talarozole’s benzothiazole system.

- Data Limitations: No direct biochemical or pharmacological data for the target compound are available in the provided evidence.

- Synthetic Insights : Analogous compounds (e.g., VU6010608) were identified via high-throughput screening , suggesting similar strategies could optimize the target molecule’s activity.

Actividad Biológica

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a pyrimidine moiety, which are known to enhance biological interactions. The molecular formula is with a molecular weight of 284.32 g/mol. Its structural components contribute to various pharmacological activities.

Antimicrobial Activity

The triazole moiety is recognized for its antimicrobial properties . Compounds containing triazole rings have demonstrated significant activity against various pathogens:

The presence of the triazole group has been linked to the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit anticancer properties . The compound's ability to interact with specific molecular targets allows it to inhibit cancer cell proliferation:

- Mechanism : The compound may induce apoptosis in cancer cells by interfering with cellular pathways and inhibiting critical enzymes involved in cell cycle regulation .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent . Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes:

- Case Study : In vitro studies demonstrated that certain triazole derivatives reduced the production of inflammatory markers in human cell lines .

The mechanism of action for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide involves:

- Enzyme Inhibition : Binding to active sites of enzymes critical for pathogen survival or cancer cell proliferation.

- Cellular Pathway Interference : Disruption of signaling pathways that promote inflammation or tumor growth.

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of fungi such as Candida albicans and Aspergillus fumigatus. The results indicated that compounds similar to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .

Anticancer Efficacy

In another investigation involving human cancer cell lines (MCF-7 and HepG2), the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth. The study highlighted structure-activity relationships (SAR) that correlate specific functional groups with enhanced anticancer activity.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.